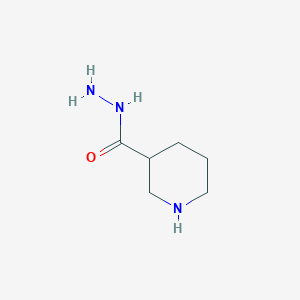

Piperidine-3-carbohydrazide

Description

BenchChem offers high-quality Piperidine-3-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidine-3-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

piperidine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c7-9-6(10)5-2-1-3-8-4-5/h5,8H,1-4,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSMSCZAWFJIIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332877 | |

| Record name | piperidine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

689758-90-5 | |

| Record name | piperidine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Piperidine-3-Carbohydrazide from Piperidine-3-Carboxylic Acid

Foreword: The Strategic Importance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable component for optimizing drug-target interactions. When functionalized with a carbohydrazide moiety at the 3-position, the resulting piperidine-3-carbohydrazide becomes a versatile building block, primed for the synthesis of a diverse array of bioactive molecules, including potential treatments for neurodegenerative diseases like Alzheimer's.[1] This guide provides a comprehensive, field-proven methodology for the synthesis of piperidine-3-carbohydrazide from its corresponding carboxylic acid, tailored for researchers, medicinal chemists, and professionals in drug development.

Strategic Overview: A Multi-Step Approach to a Versatile Intermediate

The direct conversion of a carboxylic acid to a carbohydrazide is challenging due to the low electrophilicity of the carboxyl carbon and the potential for acid-base reactions with hydrazine. Therefore, a more robust and reliable strategy involves a multi-step synthesis that proceeds through an activated intermediate. This guide will focus on the most common and effective pathway: the formation of a methyl ester intermediate, followed by hydrazinolysis. To ensure the regioselectivity of the reaction and prevent unwanted side reactions at the piperidine nitrogen, a temporary protecting group strategy is employed. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the reaction conditions and its straightforward removal under acidic conditions.

The overall synthetic workflow can be visualized as a four-stage process:

Caption: Overall workflow for the synthesis of piperidine-3-carbohydrazide.

Part 1: Protection of the Piperidine Nitrogen

Causality of Experimental Choice: The secondary amine of the piperidine ring is nucleophilic and can react with the activated carboxylic acid intermediate in subsequent steps, leading to undesired side products. The use of a Boc protecting group masks this nucleophilicity, ensuring that the reaction proceeds exclusively at the carboxylic acid moiety.

Experimental Protocol: N-Boc Protection

-

Dissolution: Dissolve piperidine-3-carboxylic acid (1 equivalent) in a suitable solvent such as a 1:1 mixture of 1,4-dioxane and water.

-

Basification: Add sodium hydroxide (1.1 equivalents) to the solution and stir until all solids have dissolved. This deprotonates the carboxylic acid and neutralizes any hydrochloride salt of the starting material.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with a cold 1 M solution of hydrochloric acid.

-

Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-3-carboxylic acid as a white solid.

-

Part 2: Esterification of the Carboxylic Acid

Causality of Experimental Choice: The direct reaction of a carboxylic acid with hydrazine is often inefficient. Conversion of the carboxylic acid to its methyl ester provides a more electrophilic carbonyl carbon, facilitating a cleaner and higher-yielding subsequent reaction with hydrazine. Fischer esterification, using an excess of methanol in the presence of an acid catalyst, is a classic and effective method for this transformation.

Reaction Mechanism: Fischer Esterification

Caption: Mechanism of acid-catalyzed Fischer esterification.

Experimental Protocol: Methyl Ester Formation

-

Setup: To a solution of N-Boc-piperidine-3-carboxylic acid (1 equivalent) in anhydrous methanol (used in large excess as the solvent), add a catalytic amount of a strong acid such as sulfuric acid (e.g., 0.1 equivalents) or thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature or gently reflux for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Neutralization and Work-up:

-

Cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude methyl N-Boc-piperidine-3-carboxylate, which can be purified by column chromatography if necessary.

-

Part 3: Hydrazinolysis of the Methyl Ester

Causality of Experimental Choice: Hydrazinolysis is the nucleophilic acyl substitution of the ester's alkoxy group (-OCH₃) with a hydrazinyl group (-NHNH₂). Hydrazine hydrate is a common and effective reagent for this transformation. The reaction is typically carried out in an alcoholic solvent and may be heated to drive it to completion. This step is analogous to the synthesis of other carbohydrazides from their corresponding esters.[2][3]

Reaction Mechanism: Hydrazinolysis

Caption: Mechanism of ester hydrazinolysis.

Experimental Protocol: Carbohydrazide Formation

-

Reaction Setup: Dissolve methyl N-Boc-piperidine-3-carboxylate (1 equivalent) in ethanol or methanol.

-

Addition of Hydrazine: Add hydrazine hydrate (3-5 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature or reflux for 6-24 hours. The progress of the reaction can be monitored by TLC.

-

Isolation:

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

If no precipitate forms, concentrate the solvent under reduced pressure.

-

The crude N-Boc-piperidine-3-carbohydrazide can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

-

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) |

| N-Boc-Piperidine-3-Carboxylic Acid | C₁₁H₁₉NO₄ | 229.27 |

| (R)-1-Boc-piperidine-3-carbohydrazide | C₁₁H₂₁N₃O₃ | 243.30 |

Part 4: Deprotection to Yield the Final Product

Causality of Experimental Choice: The final step is the removal of the Boc protecting group to liberate the secondary amine of the piperidine ring. The Boc group is acid-labile and can be cleanly removed using a strong acid such as trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM), or by using hydrochloric acid in an organic solvent.

Experimental Protocol: Boc Deprotection

-

Reaction Setup: Dissolve N-Boc-piperidine-3-carbohydrazide (1 equivalent) in dichloromethane (DCM).

-

Acid Addition: Add an excess of trifluoroacetic acid (TFA, typically 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4 M) to the solution at 0 °C.

-

Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

-

Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting product will be the salt of piperidine-3-carbohydrazide (e.g., trifluoroacetate or hydrochloride salt).

-

The salt can be triturated with diethyl ether to induce precipitation, filtered, and dried under vacuum.

-

If the free base is required, the salt can be dissolved in water and neutralized with a base (e.g., NaOH or NaHCO₃) followed by extraction with an appropriate organic solvent.

-

Characterization and Data

Expected Characterization of Piperidine-3-Carbohydrazide:

-

¹H NMR: Signals corresponding to the piperidine ring protons, as well as exchangeable protons from the -NH and -NH₂ groups.

-

¹³C NMR: Resonances for the carbon atoms of the piperidine ring and the carbonyl carbon of the carbohydrazide.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (C₆H₁₃N₃O, M.W. = 143.19 g/mol ).

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching, C=O stretching (amide I), and N-H bending vibrations.

Safety and Handling

-

Piperidine-3-carboxylic acid and its derivatives should be handled in a well-ventilated fume hood.

-

Hydrazine hydrate is toxic and a suspected carcinogen. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn, and all manipulations should be performed in a fume hood.

-

Thionyl chloride is corrosive and reacts violently with water. It should be handled with extreme care in a dry environment and under an inert atmosphere.

-

Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle with appropriate care.

This guide provides a robust and reliable pathway for the synthesis of piperidine-3-carbohydrazide. By understanding the rationale behind each step and adhering to the detailed protocols, researchers can confidently produce this valuable intermediate for their drug discovery and development programs.

References

-

A base mediated synthesis and characterization of some pyridine-3- carbohydrazides. (n.d.). Scholars Research Library. Retrieved January 17, 2026, from [Link]

-

Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. (n.d.). International Journal of Chemical and Biological Sciences. Retrieved January 17, 2026, from [Link]

-

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide | C11H21N3O3. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. (n.d.). IP Indexing. Retrieved January 17, 2026, from [Link]

-

Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. (2022). PubMed. Retrieved January 17, 2026, from [Link]

Sources

- 1. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. chemicaljournal.org [chemicaljournal.org]

Introduction: The Strategic Importance of Piperidine-3-carbohydrazide

An In-Depth Technical Guide to the Chemical Properties of Piperidine-3-carbohydrazide

This guide provides an in-depth exploration of Piperidine-3-carbohydrazide, a heterocyclic compound of significant interest in modern medicinal chemistry. We will dissect its molecular architecture, physicochemical properties, synthesis, and reactivity. Crucially, this document will illuminate its role as a versatile scaffold in the discovery and development of novel therapeutic agents, offering field-proven insights for researchers, scientists, and drug development professionals.

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2][3] This six-membered nitrogen-containing heterocycle offers a stable, three-dimensional framework that can be strategically functionalized to modulate biological activity and improve ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1]

Piperidine-3-carbohydrazide merges this valuable piperidine core with a reactive carbohydrazide functional group (-CONHNH₂). This combination creates a highly versatile building block for synthesizing a diverse library of derivatives. The carbohydrazide moiety serves as a key handle for introducing various pharmacophores through reactions like hydrazone formation, while the piperidine nitrogen allows for N-alkylation or N-arylation to further explore the chemical space.[4][5] This dual functionality makes it a cornerstone intermediate in the development of drugs targeting a wide range of diseases, including neurodegenerative disorders, cancer, and infectious diseases.[6][7][8][9]

Table 1: Core Chemical Identity

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₆H₁₃N₃O | [10] |

| Molecular Weight | 143.19 g/mol | [11] |

| IUPAC Name | piperidine-3-carbohydrazide | [10] |

| CAS Number | 689758-90-5 |[12] |

Molecular Structure and Physicochemical Profile

Molecular Architecture

The foundational structure of Piperidine-3-carbohydrazide consists of a saturated six-membered piperidine ring. To minimize steric and torsional strain, this ring predominantly adopts a thermodynamically stable chair conformation .[12] The carbohydrazide substituent at the C3 position can exist in either an axial or equatorial orientation, with the equatorial position generally being more stable.

Physicochemical Properties

The compound's properties are dictated by the interplay between the somewhat lipophilic piperidine ring and the polar carbohydrazide group.

-

Solubility: It exhibits moderate solubility in polar solvents like water and alcohols (e.g., ethanol, methanol).[12] This is attributed to the multiple hydrogen bond donor and acceptor sites within the molecule.

-

Hydrogen Bonding: The molecule possesses several sites capable of forming hydrogen bonds. The piperidine nitrogen can act as both a hydrogen bond donor (when protonated) and an acceptor. The carbohydrazide group offers a strong hydrogen bond acceptor (the carbonyl oxygen) and two donor sites (the -NH and -NH₂ protons).[12] This capacity for hydrogen bonding is critical for its interaction with biological targets.

Table 2: Key Physicochemical Parameters

| Parameter | Description | Significance |

|---|---|---|

| Hydrogen Bond Donors | 3 | Influences solubility and receptor binding interactions.[12] |

| Hydrogen Bond Acceptors | 3 | Critical for forming non-covalent bonds with biological macromolecules.[12] |

| Polar Surface Area | 67.2 Ų | Affects membrane permeability and overall bioavailability. |

| XLogP3 (Predicted) | -1.6 | Indicates a hydrophilic character, consistent with its solubility profile.[10] |

Synthesis and Purification

The most direct and common method for synthesizing Piperidine-3-carbohydrazide is the condensation reaction between a piperidine-3-carboxylic acid derivative and hydrazine.

Caption: General workflow for the synthesis of Piperidine-3-carbohydrazide.

Experimental Protocol: Synthesis from Piperidine-3-carboxylic Acid

This protocol describes a standard laboratory procedure for the synthesis. The causality behind using an excess of hydrazine hydrate is to drive the equilibrium towards product formation in this nucleophilic acyl substitution reaction. Ethanol serves as an effective solvent for both reactants and facilitates the reaction under reflux conditions without being overly reactive.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add piperidine-3-carboxylic acid (1.0 eq).

-

Solvent Addition: Add absolute ethanol to the flask to create a stirrable suspension.

-

Reagent Addition: Slowly add hydrazine hydrate (1.2-1.5 molar excess) to the mixture.[12]

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-8 hours. The progress can be monitored using Thin Layer Chromatography (TLC).[12]

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.

-

Isolation & Purification: The resulting crude solid is then purified. Recrystallization from an ethanol-water mixture is a common and effective method to yield the pure product.[12] Typical yields range from 70-85%.[12]

Spectroscopic Characterization

Accurate characterization is essential for confirming the structure and purity of the synthesized compound.

Table 3: Summary of Spectroscopic Data

| Technique | Key Features and Assignments |

|---|---|

| ¹H NMR | Complex multiplets for piperidine ring protons (typically 1.3-3.8 ppm). Signals for N-H protons of the hydrazide group.[12] |

| IR Spectroscopy | Strong C=O stretch (amide carbonyl) around 1640-1680 cm⁻¹. N-H stretching bands in the 3200-3400 cm⁻¹ region.[12] |

| Mass Spectrometry | Molecular ion peak [M]⁺ corresponding to the molecular weight. Characteristic fragmentation patterns include the loss of the hydrazide group.[12] |

Protocol: NMR Sample Preparation and Analysis

This protocol is self-validating as it includes an internal standard (TMS) for accurate chemical shift referencing, ensuring reproducibility and comparability of data across different instruments.

-

Sample Preparation: Dissolve 5-10 mg of purified Piperidine-3-carbohydrazide in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Chemical Reactivity and Derivatization Potential

Piperidine-3-carbohydrazide is a foundational intermediate primarily due to its versatile reactivity, which allows for the creation of extensive compound libraries.

Caption: Key reactive sites and derivatization pathways for Piperidine-3-carbohydrazide.

-

Hydrazone Formation: The terminal -NH₂ of the carbohydrazide group readily undergoes condensation reactions with various aldehydes and ketones. This is one of the most powerful methods for introducing diverse aromatic and heterocyclic moieties, leading to the synthesis of piperidine-3-carbohydrazide-hydrazones.[6]

-

N-Substitution: The secondary amine of the piperidine ring is nucleophilic and can be functionalized through reactions like N-alkylation or N-acylation. This allows for the modulation of lipophilicity and steric properties, which can significantly impact biological activity.[4]

-

Other Reactions: The compound can also undergo oxidation to yield carbonyl derivatives or reduction to form amines.[12]

Applications in Drug Discovery

The true value of Piperidine-3-carbohydrazide is realized in its application as a scaffold for biologically active molecules. Its derivatives have been investigated for a multitude of therapeutic targets.

Neurodegenerative Diseases

Derivatives of Piperidine-3-carbohydrazide have shown significant promise as multifunctional agents for Alzheimer's disease.[6] By synthesizing hydrazone derivatives, researchers have developed compounds that exhibit potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in Alzheimer's pathology.[6] Certain derivatives also inhibit the self-aggregation of amyloid-beta (Aβ) peptides and possess antioxidant properties, tackling multiple facets of the disease.[6][12] For instance, specific nitro-substituted hydrazones showed potent activity against both cholinesterases and Aβ aggregation.[6]

Anticancer Agents

The scaffold has been used to design and synthesize novel inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key factor in tumor angiogenesis and proliferation.[7] By coupling the piperidine-carbohydrazide core with an oxindole moiety, researchers have created potent VEGFR-2 inhibitors, with some compounds showing greater activity than the reference drug Sorafenib.[7]

Antifungal Agents

New derivatives bearing a quinazolinyl moiety have been developed and evaluated for their fungicidal activities against significant agricultural fungi.[8] Specific compounds demonstrated excellent in vitro inhibition of Rhizoctonia solani and Verticillium dahliae, with one lead compound also showing potent in vivo efficacy. The mechanism of action was identified as the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in fungal respiration.[8]

Conclusion

Piperidine-3-carbohydrazide is far more than a simple chemical intermediate; it is a strategically designed building block that leverages the proven benefits of the piperidine scaffold while offering the synthetic versatility of the carbohydrazide functional group. Its robust synthesis, well-defined chemical properties, and vast derivatization potential make it an invaluable tool for medicinal chemists. The successful development of potent cholinesterase inhibitors, VEGFR-2 inhibitors, and antifungal agents from this core structure underscores its enduring importance and high potential in the ongoing quest for novel therapeutics. This guide serves as a foundational resource for scientists aiming to harness the power of this privileged scaffold in their research and development endeavors.

References

-

PubMed. (n.d.). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Available from: [Link]

-

PubChem. (n.d.). 2-Oxopiperidine-3-carbohydrazide. Available from: [Link]

-

PubMed. (n.d.). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Available from: [Link]

-

PubChem. (n.d.). Piperidine-4-carbohydrazide. Available from: [Link]

-

PubChemLite. (n.d.). Piperidine-3-carbohydrazide (C6H13N3O). Available from: [Link]

-

PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]

-

PubMed. (2024, September 18). Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. Available from: [Link]

-

University of Arizona. (2017, June 14). Piperidine-based drug discovery. Available from: [Link]

-

PubMed. (2024, August 7). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. Available from: [Link]

-

PubChem. (n.d.). (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. Available from: [Link]

-

PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Available from: [Link]

-

Wikipedia. (n.d.). Carbohydrazide. Available from: [Link]

-

ResearchGate. (n.d.). The scope of various piperidine derivatives. Reaction conditions:... | Download Scientific Diagram. Available from: [Link]

-

IP Indexing. (n.d.). A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest.. Available from: [Link]

-

YouTube. (2024, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2. Available from: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 182919-58-0: 1-BENZYLPIPERIDINE-3-CARBOHYDRAZIDE [cymitquimica.com]

- 5. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 6. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - Piperidine-3-carbohydrazide (C6H13N3O) [pubchemlite.lcsb.uni.lu]

- 11. Piperidine-4-carbohydrazide | C6H13N3O | CID 456704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Buy Piperidine-3-carbohydrazide | 689758-90-5 [smolecule.com]

A Technical Guide to the Synthesis and Identification of Piperidine-3-carbohydrazide

This guide provides a comprehensive technical overview for the synthesis, purification, and rigorous identification of Piperidine-3-carbohydrazide. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind the chosen methodologies, ensuring a reproducible and verifiable outcome.

Core Identification and Synthesis Strategy

Piperidine-3-carbohydrazide is a functionalized heterocyclic compound with potential applications in medicinal chemistry as a building block for more complex molecules.[1][2]

CAS Number and Molecular Formula

The compound is identified by the following key identifiers:

-

Molecular Formula : C₆H₁₃N₃O[3]

-

Molecular Weight : 143.19 g/mol [3]

-

IUPAC Name : piperidine-3-carbohydrazide[3]

Rationale for Synthesis: The Hydrazinolysis Pathway

The most direct and reliable method for preparing Piperidine-3-carbohydrazide is through the hydrazinolysis of an appropriate piperidine-3-carboxylic acid ester, such as ethyl or methyl piperidine-3-carboxylate. This reaction is a classic nucleophilic acyl substitution where the highly nucleophilic hydrazine molecule attacks the electrophilic carbonyl carbon of the ester.[5][6]

The choice of an ester as the starting material is strategic. Esters are generally stable, easy to handle, and their reaction with hydrazine hydrate under reflux conditions is typically clean, high-yielding, and proceeds with the formation of a volatile alcohol byproduct (ethanol or methanol), which simplifies purification.[7] The reaction is robust and commonly used for the synthesis of various carbohydrazides.[6]

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each stage includes checkpoints to ensure the reaction is proceeding as expected before moving to the next phase.

Materials and Reagents

-

Ethyl piperidine-3-carboxylate

-

Hydrazine hydrate (80% solution in water or anhydrous)

-

Ethanol (absolute)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

A Note on Safety: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[8][9] It can be fatal if inhaled and is toxic in contact with skin.[10] Always handle hydrazine hydrate inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles.[11][12]

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl piperidine-3-carboxylate (1 equivalent) in absolute ethanol (approx. 10 mL per gram of ester).

-

Reagent Addition: While stirring, add hydrazine hydrate (1.5 to 2.0 molar equivalents) to the solution.[13] Using a slight excess of hydrazine ensures the reaction goes to completion. The reaction is often exothermic; add the hydrazine hydrate slowly if necessary.[14]

-

Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-8 hours. The progress of the reaction should be monitored.

-

Expert Insight (Self-Validation): Monitor the reaction using TLC (e.g., 10% methanol in dichloromethane). The disappearance of the starting ester spot and the appearance of a new, more polar product spot (which will have a lower Rf value) indicates reaction progression.

-

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

-

Product Isolation and Purification:

-

The crude product will often crystallize upon concentration. If it remains an oil, it can be triturated with cold diethyl ether to induce crystallization.

-

Filter the solid product using a Büchner funnel and wash with a small amount of cold diethyl ether to remove any non-polar impurities.

-

For higher purity, the product can be recrystallized from an ethanol/water mixture.[3] Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

-

Drying: Dry the purified white crystalline product under vacuum to yield Piperidine-3-carbohydrazide.

Structural Identification and Characterization

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure. The following data are predicted based on the known spectroscopic behavior of the piperidine ring and the carbohydrazide functional group.[5][15][16]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For Piperidine-3-carbohydrazide (C₆H₁₃N₃O), the expected values are:

-

Molecular Weight : 143.19

-

Monoisotopic Mass : 143.10587 Da[17]

-

Expected Ion Peaks (ESI+) :

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The characteristic absorption bands are summarized below.[16]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350-3250 | N-H Stretch (asymmetric & symmetric) | -NH₂ and -NH- of hydrazide |

| 3300-3100 | N-H Stretch | Piperidine N-H |

| 2950-2850 | C-H Stretch | Aliphatic CH₂ |

| 1680-1630 | C=O Stretch (Amide I) | Carbonyl of hydrazide |

| 1650-1580 | N-H Bend | -NH₂ Scissoring |

-

Expert Insight: The presence of strong absorptions in the N-H stretching region and a prominent C=O stretch, combined with the absence of the characteristic ester C=O stretch (around 1735 cm⁻¹), provides strong evidence for a successful conversion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.2 - 3.4 | Multiplet | 2H | Protons on C2 and C6 adjacent to NH |

| ~2.5 - 2.8 | Multiplet | 2H | Protons on C2 and C6 adjacent to CH |

| ~2.4 - 2.6 | Multiplet | 1H | Proton on C3 |

| ~1.5 - 1.9 | Multiplet | 4H | Protons on C4 and C5 |

| Variable | Broad Singlet | 3H | -NH-NH₂ protons (exchangeable with D₂O) |

| Variable | Broad Singlet | 1H | Piperidine -NH proton (exchangeable with D₂O) |

Note: Chemical shifts are approximate and can vary based on solvent and pH. The protons of the piperidine ring form a complex, overlapping system of multiplets.[18]

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~175 | C=O (Carbonyl) |

| ~45-50 | C2, C6 |

| ~40-45 | C3 |

| ~25-30 | C4, C5 |

Summary and Conclusion

This guide outlines a reliable and verifiable pathway for the synthesis and identification of Piperidine-3-carbohydrazide. By following the detailed protocols for synthesis via hydrazinolysis and confirming the product's identity through a combination of mass spectrometry, IR spectroscopy, and NMR analysis, researchers can confidently produce and validate this valuable chemical intermediate. The emphasis on causality and self-validating checkpoints within the workflow ensures a high degree of scientific integrity and reproducibility.

References

-

IP Indexing. A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. Available at: [Link]

-

PubMed. (2024, September 18). Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. Available at: [Link]

-

National Center for Biotechnology Information. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available at: [Link]

-

PubMed. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Available at: [Link]

-

NIST. Carbohydrazide - NIST WebBook. Available at: [Link]

-

New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet. Available at: [Link]

-

ResearchGate. (2025, August 10). (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available at: [Link]

-

Der Pharma Chemica. Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Available at: [Link]

-

ResearchGate. (2025, August 9). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

-

Thermo Fisher Scientific. (2010, April 19). Hydrazine hydrate - SAFETY DATA SHEET. Available at: [Link]

-

International Journal of Chemical and Biological Sciences. Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Available at: [Link]

-

Lanxess. Hydrazine Hydrate. Available at: [Link]

-

National Center for Biotechnology Information. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available at: [Link]

-

PubChem. Piperidine-3-carbohydrazide (C6H13N3O). Available at: [Link]

-

Organic Syntheses. Carbazic acid, ethyl ester. Available at: [Link]

- Google Patents. CN103408454A - Preparation method of hydrazide compound.

Sources

- 1. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy Piperidine-3-carbohydrazide | 689758-90-5 [smolecule.com]

- 4. bldpharm.com [bldpharm.com]

- 5. A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. [ipindexing.com]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. nj.gov [nj.gov]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. lanxess.com [lanxess.com]

- 12. files.dep.state.pa.us [files.dep.state.pa.us]

- 13. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. chemicaljournal.org [chemicaljournal.org]

- 17. PubChemLite - Piperidine-3-carbohydrazide (C6H13N3O) [pubchemlite.lcsb.uni.lu]

- 18. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility and Stability of Piperidine-3-carbohydrazide

Foreword: The Scientific Imperative for Characterizing Piperidine-3-carbohydrazide

Piperidine-3-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a piperidine ring and a carbohydrazide functional group, makes it a valuable scaffold for developing novel therapeutics, particularly in the realm of neurodegenerative diseases where its derivatives have been explored as potential acetylcholinesterase inhibitors.[1][2] The journey from a promising lead compound to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive framework for characterizing these two attributes for Piperidine-3-carbohydrazide, blending established principles with actionable, field-proven protocols. Our focus is not merely on what to measure, but why and how these measurements form the bedrock of successful drug development.

Physicochemical Foundation of Piperidine-3-carbohydrazide

A molecule's behavior in solution and under stress is dictated by its structure. Piperidine-3-carbohydrazide (C₆H₁₃N₃O) possesses key features that govern its solubility and stability profile.[1][3]

-

The Piperidine Ring: This saturated heterocycle generally imparts good metabolic stability and can modulate lipophilicity.[4] In its most stable chair conformation, it provides a three-dimensional framework that influences crystal packing and receptor binding.[1]

-

The Carbohydrazide Moiety (-CONHNH₂): This functional group is the primary driver of the molecule's hydrophilic character. It is rich in hydrogen bond donors and acceptors, suggesting a propensity for interaction with polar solvents like water.[1] However, the hydrazide group can also be a site of chemical instability, susceptible to hydrolysis and oxidation.

-

Hydrogen Bonding Capacity: With multiple hydrogen bond donor and acceptor sites, intermolecular hydrogen bonding is significant.[1] This influences the compound's melting point, crystal lattice energy, and its ability to dissolve in protic solvents.

A summary of its key computed and known properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃N₃O | [1][3] |

| Molecular Weight | 143.19 g/mol | [1][5] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Topological Polar Surface Area | 67.2 Ų | [1] |

| Predicted LogP (XlogP) | -1.6 | [3] |

| General Solubility | Moderate in polar solvents; enhanced in water. | [1] |

This profile suggests a compound that is polar and likely to favor aqueous environments, a crucial characteristic for many biological applications.

Aqueous Solubility Profiling: Beyond a Single Number

Solubility is a critical determinant of a drug's bioavailability. For a research compound like Piperidine-3-carbohydrazide, a multi-faceted approach to solubility assessment is essential. It is known to have moderate solubility in polar solvents, which is enhanced in water due to its hydrophilic functional groups.[1]

The "Why": Equilibrium vs. Kinetic Solubility

It is a common pitfall to rely on a single solubility value. In early-stage research, it is vital to distinguish between two key types of solubility:

-

Equilibrium Solubility (Thermodynamic): This is the true saturation point of a compound in a solvent after an extended period, where the dissolved and solid-state forms are in equilibrium. It is the gold standard for defining a molecule's intrinsic solubility and is crucial for formulation development.

-

Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration stock (e.g., in DMSO), begins to precipitate in an aqueous medium. This value is more representative of conditions in high-throughput screening (HTS) assays and can highlight potential issues with compound precipitation in biological testing.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is the definitive method for establishing the thermodynamic aqueous solubility of Piperidine-3-carbohydrazide. Its trustworthiness lies in its direct measurement of the compound at equilibrium.

Methodology:

-

Preparation: Add an excess amount of solid Piperidine-3-carbohydrazide to a series of vials containing buffered aqueous solutions (e.g., pH 5.0, 7.4, and 9.0) to assess the impact of pH on the ionizable piperidine nitrogen.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C and 37 °C) on a shaker or rotator. The key is to allow sufficient time to reach equilibrium, which can range from 24 to 72 hours. A preliminary time-point experiment (e.g., sampling at 24, 48, and 72 hours) is necessary to validate that equilibrium has been reached.

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Subsequently, filter the supernatant through a low-binding 0.22 µm filter (e.g., PVDF) or centrifuge at high speed (e.g., >14,000 rpm) to remove all particulate matter. This step is critical to avoid artificially inflated results.

-

Quantification: Accurately dilute the clear supernatant and analyze the concentration of dissolved Piperidine-3-carbohydrazide using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6] A standard calibration curve must be run in parallel.

Diagram: Workflow for Equilibrium Solubility Determination

Caption: Shake-flask method workflow for solubility.

Chemical Stability Profiling: A Forced Degradation Approach

Understanding a molecule's stability is paramount for determining storage conditions, shelf-life, and potential degradation pathways that could lead to inactive or toxic byproducts.[7] Forced degradation studies, as mandated by ICH guidelines, are the industry standard for rapidly assessing the intrinsic stability of a drug substance.[8][9] These studies subject the molecule to conditions more severe than those it would encounter during storage.[7]

The "Why": Probing for Molecular Liabilities

The goal of forced degradation is to intentionally degrade the compound to a modest extent (typically 5-20%). This allows for:

-

Identification of Degradation Products: Understanding what the compound breaks down into.

-

Pathway Elucidation: Determining the chemical reactions that cause degradation.

-

Development of Stability-Indicating Methods: Ensuring the primary analytical method (e.g., HPLC) can separate the parent compound from all potential degradants, which is crucial for accurate stability monitoring over time.[9]

Experimental Protocol: Multi-Condition Forced Degradation Study

This protocol outlines a systematic approach to evaluating the stability of Piperidine-3-carbohydrazide under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a solution of Piperidine-3-carbohydrazide in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A control sample (unstressed) should be kept under refrigerated conditions.

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl.[9]

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH.[9] The carbohydrazide moiety may be particularly susceptible to hydrolysis.

-

Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂).[7] Hydrazide and piperidine functional groups can be prone to oxidation.

-

Thermal Degradation: Store a solution and a solid sample at an elevated temperature (e.g., 70 °C).[8]

-

Photostability: Expose a solution and a solid sample to a light source that provides combined visible and UV output, as specified by ICH Q1B guidelines.[8] A dark control should be run in parallel.

-

-

Time-Point Sampling: Store the stressed samples at a controlled temperature (e.g., 40-50 °C for hydrolytic/oxidative studies) and draw samples at various time points (e.g., 2, 8, 24, 48 hours). The goal is to find a time point with detectable degradation without consuming all the parent compound.

-

Neutralization: Before analysis, neutralize the acidic and basic samples to halt the degradation reaction. For example, the HCl sample can be neutralized with NaOH and vice versa.

-

Analysis: Analyze all samples (including the time-zero and control samples) by a high-resolution analytical technique, primarily HPLC with a photodiode array (PDA) detector and ideally coupled to a mass spectrometer (LC-MS).

-

HPLC-PDA: To quantify the loss of the parent peak and the appearance of new peaks (degradants). The PDA detector helps assess peak purity.

-

LC-MS: To obtain the mass-to-charge ratio (m/z) of the degradation products, providing crucial clues for their structural identification.[10]

-

Diagram: Forced Degradation Experimental Design

Caption: Logic flow for a forced degradation study.

Anticipated Degradation Pathways

Based on the structure of Piperidine-3-carbohydrazide, several degradation pathways can be hypothesized:

-

Hydrolysis of the Carbohydrazide: This is a likely pathway under both acidic and basic conditions, which would cleave the amide bond to yield Piperidine-3-carboxylic acid and hydrazine. Hydrazine itself is a reactive and potentially toxic species, making this pathway critical to monitor.

-

Oxidation: The hydrazide moiety can be oxidized. Similarly, the nitrogen atom in the piperidine ring could be oxidized to an N-oxide, a common metabolic pathway.[4]

Conclusion and Forward Look

This guide provides a foundational, scientifically rigorous framework for assessing the solubility and stability of Piperidine-3-carbohydrazide. By implementing these detailed protocols, researchers can generate the high-quality, reproducible data necessary to de-risk their programs and make informed decisions. The true value of these studies lies not in the data points themselves, but in the deep molecular understanding they provide. This knowledge is indispensable for optimizing formulations, establishing appropriate storage and handling procedures, and ultimately, advancing promising compounds like Piperidine-3-carbohydrazide from the laboratory bench to potential clinical application.

References

-

PubChem. 2-Oxopiperidine-3-carbohydrazide. Available at: [Link]

-

PubChem. Piperidine-4-carbohydrazide. Available at: [Link]

-

Prajapati, M. et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

-

Szerkus, O. et al. (2017). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. National Institutes of Health (NIH). Available at: [Link]

-

Alsante, K. M. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]

-

PubChemLite. Piperidine-3-carbohydrazide (C6H13N3O). Available at: [Link]

-

Sayar, G. et al. (2023). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. PubMed. Available at: [Link]

-

Foley, D. J. et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. Available at: [Link]

-

Panda, S. S. et al. (2015). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available at: [Link]

-

Shinde, P. L. et al. (2019). Stability Indicating Forced Degradation Studies. RJPT. Available at: [Link]

-

Khan, R. A. et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid. ScienceDirect. Available at: [Link]

-

Sayar, G. et al. (2022). N‐Substituted piperidine‐3‐carbohydrazide‐hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta‐amyloid inhibitory activity, and antioxidant capacity. ResearchGate. Available at: [Link]

- Google Patents. (2015). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.

-

United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

-

Zhou, G. et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Available at: [Link]

-

Wsol, M. et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

-

Ahn, Y. H. et al. (2002). Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. ResearchGate. Available at: [Link]

Sources

- 1. Buy Piperidine-3-carbohydrazide | 689758-90-5 [smolecule.com]

- 2. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - Piperidine-3-carbohydrazide (C6H13N3O) [pubchemlite.lcsb.uni.lu]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperidine-4-carbohydrazide | C6H13N3O | CID 456704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

- 10. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Piperidine-3-carbohydrazide: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the key spectroscopic data for Piperidine-3-carbohydrazide (C₆H₁₃N₃O), a valuable heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy characteristics of this compound. The interpretation of this data is crucial for structural elucidation, purity assessment, and understanding the chemical behavior of this molecule.

Molecular Structure and Physicochemical Properties

Piperidine-3-carbohydrazide is a bifunctional molecule incorporating a saturated piperidine ring and a carbohydrazide moiety. This unique combination of a cyclic secondary amine and a hydrazide group imparts specific chemical properties and reactivity, making it a versatile scaffold in the synthesis of novel pharmaceutical agents.

Table 1: Physicochemical Properties of Piperidine-3-carbohydrazide

| Property | Value | Source |

| Molecular Formula | C₆H₁₃N₃O | [1] |

| Monoisotopic Mass | 143.10587 Da | [1] |

| Molecular Weight | ~143.18 g/mol | [2] |

| Predicted XlogP | -1.6 | [1] |

The synthesis of Piperidine-3-carbohydrazide is typically achieved through the reaction of a piperidine-3-carboxylic acid derivative with hydrazine hydrate.[2][3]

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. For Piperidine-3-carbohydrazide, electron impact (EI) or electrospray ionization (ESI) can be employed.

Molecular Ion and Adducts

Under typical MS conditions, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of approximately 143, corresponding to the intact molecule.[2] In ESI-MS, common adducts are also observed, which can aid in confirming the molecular weight.

Table 2: Predicted m/z Values for Common Adducts of Piperidine-3-carbohydrazide

| Adduct | Predicted m/z |

| [M+H]⁺ | 144.11315 |

| [M+Na]⁺ | 166.09509 |

| [M+K]⁺ | 182.06903 |

| [M-H]⁻ | 142.09859 |

| Data sourced from PubChem.[1] |

Fragmentation Pathways

The fragmentation of Piperidine-3-carbohydrazide is predictable and provides significant structural information. The primary fragmentation events involve the cleavage of the carbohydrazide group and fragmentation of the piperidine ring. A common pathway includes the loss of the hydrazide group, resulting in a fragment with a mass loss of 45 units.[2] The stability of the six-membered heterocyclic ring often leads to the piperidine-containing fragment being the base peak.[2]

Below is a DOT script representation of the expected fragmentation workflow.

Caption: Proposed Mass Spectrometry Fragmentation of Piperidine-3-carbohydrazide.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Piperidine-3-carbohydrazide is characterized by distinct absorption bands corresponding to the N-H, C=O, and C-N bonds.

Table 3: Characteristic IR Absorption Bands for Piperidine-3-carbohydrazide

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |

| 3200-3400 | N-H (piperidine and hydrazide) | Stretching | Medium to Strong, Broad |

| 2800-3000 | C-H (aliphatic) | Stretching | Medium |

| 1640-1680 | C=O (amide I) | Stretching | Strong |

| 1550-1650 | N-H | Bending | Medium |

| 1100-1300 | C-N | Stretching | Medium |

| Data is based on typical values for these functional groups.[2][4] |

The broad band in the 3200-3400 cm⁻¹ region is indicative of the N-H stretching vibrations from both the piperidine ring and the hydrazide group.[2] The strong absorption between 1640-1680 cm⁻¹ is a clear indicator of the carbonyl group of the carbohydrazide moiety.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of Piperidine-3-carbohydrazide will display signals corresponding to the protons on the piperidine ring and the hydrazide group. The piperidine ring protons are expected to appear as complex multiplets due to spin-spin coupling and the chair conformation of the ring, which results in chemically non-equivalent axial and equatorial protons.[2][5]

Table 4: Predicted ¹H NMR Chemical Shifts for Piperidine-3-carbohydrazide

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Piperidine Ring Protons (CH₂) | 1.37 - 3.73 | Complex Multiplets |

| Piperidine N-H | Variable (broad) | Singlet (broad) |

| Hydrazide N-H | Variable (broad) | Singlets (broad) |

| Predicted shifts are based on available data for similar structures.[2] |

The exact chemical shifts and coupling patterns can be influenced by the solvent used and the concentration of the sample. Two-dimensional NMR techniques, such as COSY and HSQC, can be invaluable in definitively assigning the proton and carbon signals of the piperidine ring.[5]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Table 5: Predicted ¹³C NMR Chemical Shifts for Piperidine-3-carbohydrazide

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbohydrazide) | ~170 |

| Piperidine Ring Carbons (CH₂) | 20 - 50 |

| Piperidine Ring Carbon (CH) | ~40-50 |

| Predicted shifts are based on typical values for piperidine and amide functionalities.[6][7] |

The carbonyl carbon of the hydrazide group will appear as a distinct peak in the downfield region of the spectrum. The carbons of the piperidine ring will resonate in the aliphatic region.

Experimental Protocols

Sample Preparation for NMR

-

Weigh approximately 5-10 mg of Piperidine-3-carbohydrazide.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

-

Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.

-

Acquire the NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

Sample Preparation for IR (KBr Pellet)

-

Grind a small amount (1-2 mg) of Piperidine-3-carbohydrazide with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Sample Preparation for Mass Spectrometry (ESI)

-

Prepare a dilute solution of Piperidine-3-carbohydrazide (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and common adducts.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the structural identification and characterization of Piperidine-3-carbohydrazide. The combination of mass spectrometry, IR spectroscopy, and NMR spectroscopy allows for unambiguous confirmation of the molecular structure. This information is essential for researchers working with this compound, ensuring the integrity of their starting materials and the correct interpretation of their experimental results in the pursuit of novel therapeutics.

References

-

ResearchGate. The mass spectrum and fragmentation pattern of hydrazone 1. [Link]

-

Scholars Research Library. (2014). A base mediated synthesis and characterization of some pyridine-3- carbohydrazides. [Link]

-

ResearchGate. The possible molecular ion fragmentation pattern from the mass spectrum of hydrazone HL⁴ (4). [Link]

-

ResearchGate. FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP. [Link]

-

ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. [Link]

-

National Institutes of Health. (2025, January 3). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]

-

Supporting Information. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. [Link]

-

Indian Journal of Pure & Applied Physics. Spectral investigation and normal coordinate analysis of piperazine. [Link]

-

National Institutes of Health. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. [Link]

-

PubChem. Piperidine-3-carbohydrazide (C6H13N3O). [Link]

Sources

- 1. PubChemLite - Piperidine-3-carbohydrazide (C6H13N3O) [pubchemlite.lcsb.uni.lu]

- 2. Buy Piperidine-3-carbohydrazide | 689758-90-5 [smolecule.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

The Genesis and Evolution of Piperidine Carbohydrazides: A Technical Guide for Drug Development Professionals

Preamble: A Convergence of Scaffolds

In the landscape of medicinal chemistry, the piperidine ring and the carbohydrazide functional group each hold a distinguished legacy. Piperidine, a ubiquitous saturated heterocycle first isolated in 1850, forms the structural core of numerous natural alkaloids and synthetic pharmaceuticals, prized for its conformational flexibility and ability to engage in crucial receptor interactions.[1] The carbohydrazide moiety, a derivative of hydrazine, gained prominence with the serendipitous discovery of the anti-tuberculosis agent isoniazid in the 1950s, revealing its potential as a versatile pharmacophore and a key building block for heterocyclic synthesis.[2] This guide charts the historical trajectory and discovery of piperidine carbohydrazides, a class of compounds born from the convergence of these two pivotal scaffolds, and provides an in-depth technical exploration of their synthesis, biological activities, and burgeoning therapeutic applications.

Part 1: Foundational Histories - Two Pillars of Modern Medicinal Chemistry

The Piperidine Moiety: From Black Pepper to Blockbuster Drugs

The story of piperidine begins with its isolation from piperine, the compound responsible for the pungency of black pepper, by the Scottish chemist Thomas Anderson in 1850.[3] Industrially, piperidine is now primarily produced through the hydrogenation of pyridine.[3] The piperidine ring is a cornerstone of drug design, present in over twenty classes of pharmaceuticals.[1] Its chair-like conformation allows for precise spatial orientation of substituents, a critical factor in optimizing drug-receptor interactions.

Evolution of Piperidine Synthesis: A Methodological Overview

The synthesis of substituted piperidines has evolved significantly over the past century, driven by the need for stereochemical control and functional group tolerance. Early methods often relied on the reduction of pyridine derivatives.[4] Modern organic chemistry has introduced a diverse toolkit for piperidine synthesis, including intramolecular cyclization reactions, multicomponent reactions, and catalytic asymmetric methods.[5]

Pyridine_Reduction [label="Pyridine Reduction\n(Early Methods)"]; Intramolecular_Cyclization [label="Intramolecular Cyclization"]; Multi_Component_Reactions [label="Multi-Component Reactions"]; Catalytic_Asymmetric_Synthesis [label="Catalytic Asymmetric Synthesis"];

Pyridine_Reduction -> Intramolecular_Cyclization [label="Increased Complexity"]; Intramolecular_Cyclization -> Multi_Component_Reactions [label="Improved Efficiency"]; Multi_Component_Reactions -> Catalytic_Asymmetric_Synthesis [label="Stereochemical Control"]; }

Caption: Key advancements in the synthesis of piperidine derivatives.The Carbohydrazide Functional Group: A Legacy Forged in the Fight Against Tuberculosis

While the first hydrazides were synthesized in 1895, the therapeutic potential of this class of compounds remained largely unexplored until the mid-20th century.[6] The discovery of isoniazid's potent activity against Mycobacterium tuberculosis in the early 1950s was a watershed moment.[2] This finding ignited a surge of research into hydrazide-based compounds, revealing their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[7]

The carbohydrazide moiety (R-CO-NH-NH2) is a versatile synthon in organic synthesis, readily undergoing condensation reactions with aldehydes and ketones to form hydrazones. This reactivity has been extensively exploited to generate large libraries of diverse molecular structures for biological screening.[8]

Part 2: The Convergence - Synthesis and Therapeutic Exploration of Piperidine Carbohydrazides

The logical progression of medicinal chemistry led to the combination of the piperidine and carbohydrazide scaffolds, aiming to harness the favorable properties of both. While a singular "discovery" moment for this class is not clearly demarcated in the historical record, the proliferation of research in recent decades points to a growing appreciation of their therapeutic potential. A common and foundational synthetic route involves the reaction of a piperidine-containing carboxylic acid ester with hydrazine hydrate.

General Synthetic Protocol: Formation of the Piperidine Carbohydrazide Core

The synthesis of the piperidine carbohydrazide core is typically a straightforward process, relying on the nucleophilic acyl substitution of a piperidine carboxylate ester with hydrazine. The choice of piperidine starting material allows for the introduction of various substituents on both the ring and the nitrogen atom.

Experimental Protocol: Synthesis of Piperidine-4-carbohydrazide

-

Reaction Setup: A solution of piperidine-4-carboxylic acid methyl ester (1 equivalent) in a suitable solvent such as ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Addition of Hydrazine: Hydrazine hydrate (typically a 2-4 fold excess) is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 4 to 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the piperidine-4-carbohydrazide product.[9]

Piperidine_Ester [label="Piperidine Carboxylic Acid Ester"]; Hydrazine_Hydrate [label="Hydrazine Hydrate"]; Piperidine_Carbohydrazide [label="Piperidine Carbohydrazide"];

Piperidine_Ester -> Piperidine_Carbohydrazide [label="Nucleophilic Acyl Substitution"]; Hydrazine_Hydrate -> Piperidine_Carbohydrazide; }

Caption: General synthetic scheme for piperidine carbohydrazides.Part 3: Modern Applications and Case Studies

The versatility of the piperidine carbohydrazide scaffold has led to its exploration in a wide range of therapeutic areas. The following case studies highlight the current state of research and the significant potential of this compound class.

Targeting Neurodegenerative Disease: Cholinesterase Inhibitors for Alzheimer's Disease

A series of N-substituted piperidine-3-carbohydrazide-hydrazones has been investigated as potential multi-target agents for the treatment of Alzheimer's disease.[10] These compounds were designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.

Quantitative Data: Cholinesterase Inhibitory Activity

| Compound ID | AChE IC50 (µM) | BuChE IC50 (µM) |

| 3g | 4.32 | - |

| 3j | - | 1.27 |

| 1g | 5.68 - 11.35 | - |

| 1j | 8.80 - 74.40 | - |

Data sourced from multiple studies.[10][11]

The results indicate that specific substitutions on the piperidine and hydrazone moieties can modulate the inhibitory activity and selectivity towards AChE and BuChE.[10][11]

Combating Fungal Infections: Novel Antifungal Agents

Piperidine-4-carbohydrazide derivatives bearing a quinazolinyl moiety have emerged as potent antifungal agents against agriculturally significant fungi.[3][12] These compounds have demonstrated impressive in vitro and in vivo efficacy, in some cases surpassing commercial fungicides.[3][12][13]

Experimental Protocol: Synthesis of Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety

-

Starting Materials: Piperidine-4-carbohydrazide and a substituted quinazoline derivative.

-

Condensation Reaction: The starting materials are typically reacted in a suitable solvent, such as ethanol, often in the presence of a catalytic amount of acid.

-

Reaction Conditions: The mixture is heated to reflux for several hours.

-

Product Isolation: The product is isolated through filtration and purified by recrystallization.[3][12]

Quantitative Data: Antifungal Activity

| Compound ID | Target Fungus | In Vitro EC50 (µg/mL) |

| A13 | Rhizoctonia solani | 0.83 |

| A13 | Verticillium dahliae | 1.12 |

| A41 | Rhizoctonia solani | 0.88 |

| A41 | Verticillium dahliae | 3.20 |

| Boscalid (Control) | Rhizoctonia solani | 0.96 |

| Chlorothalonil (Control) | Rhizoctonia solani | 1.64 |

| Carbendazim (Control) | Verticillium dahliae | 19.3 |

Data from a study on piperidine-4-carbohydrazide derivatives.[3][12]

The mechanism of action for some of these compounds has been identified as the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain.[14]

Targeting Cancer: VEGFR-2 Inhibitors

N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis in tumors.[15][16]

Quantitative Data: VEGFR-2 Inhibition and Cytotoxicity

| Compound ID | VEGFR-2 IC50 (nM) | MCF-7 Cytotoxicity IC50 (µM) | MDA-MB-468 Cytotoxicity IC50 (µM) |

| 12e | 45.9 | 8.00 | - |

| 6n | - | - | 0.60 |

| Sorafenib (Control) | 48.6 | - | - |

Data from a study on N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives.[15][16]

The results demonstrate that these compounds can exhibit potent and selective inhibition of VEGFR-2, with some derivatives surpassing the efficacy of the established drug Sorafenib in in vitro assays.[15][16]

Piperidine_Carbohydrazides [label="Piperidine Carbohydrazides"]; Alzheimers [label="Alzheimer's Disease\n(Cholinesterase Inhibition)"]; Fungal_Infections [label="Fungal Infections\n(SDH Inhibition)"]; Cancer [label="Cancer\n(VEGFR-2 Inhibition)"];

Piperidine_Carbohydrazides -> Alzheimers; Piperidine_Carbohydrazides -> Fungal_Infections; Piperidine_Carbohydrazides -> Cancer; }

Caption: Key therapeutic areas for piperidine carbohydrazides.Part 4: Future Perspectives and Conclusion

The journey of piperidine carbohydrazides from the convergence of two historical scaffolds to a class of compounds with diverse and potent biological activities is a testament to the power of medicinal chemistry. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of their properties for specific therapeutic targets.

Future research will likely focus on:

-

Optimization of Lead Compounds: Further derivatization of the most promising compounds to enhance potency, selectivity, and pharmacokinetic profiles.

-

Exploration of New Therapeutic Areas: Screening of piperidine carbohydrazide libraries against a wider range of biological targets.

-

Elucidation of Mechanisms of Action: In-depth studies to understand the molecular basis of their biological effects.

References

-

N‐Substituted piperidine‐3‐carbohydrazide‐hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta‐amyloid inhibitory activity, and antioxidant capacity. Archiv der Pharmazie. [Link]

-

Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Journal of Agricultural and Food Chemistry. [Link]

-

Piperidine. Wikipedia. [Link]

-

Synthesis, bioactivity and molecular modeling studies on potential anti-Alzheimer piperidinehydrazide-hydrazones. Bioorganic Chemistry. [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. [Link]

-

Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. Bioorganic Chemistry. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

-

A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. IP Indexing. [Link]

-

Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. ResearchGate. [Link]

-

Pharmacological aspects of hydrazides and hydrazide derivatives. ResearchGate. [Link]

-

Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. PubMed. [Link]

-

Synthesis, Characterization, and Anti-Cancer Activity of Some New N′-(2-Oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones Derivatives. Molecules. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-